6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1554235-52-7) is a heterocyclic compound featuring fused pyrazole and pyrimidine rings, with a cyclopropyl substituent at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₉N₃O₂, and it has a molecular weight of 203.20 g/mol . The rigid pyrazolo[1,5-a]pyrimidine core allows coordination with metal ions via nitrogen and oxygen atoms, making it a versatile ligand in transition metal complexes . This compound is of interest in pharmaceutical research due to the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives, which include antiviral, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYABZJXQSXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring, enhancing its synthetic utility and enabling the creation of diverse derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. Specifically, 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation.
Table 1: Anticancer Efficacy
Case Study: Inhibition of Lung Cancer Cell Proliferation
A study demonstrated that this compound induced apoptosis in A549 lung cancer cells through the activation of caspase pathways. This suggests a mechanism involving mitochondrial dysfunction and subsequent cell death.
Anti-inflammatory Applications
The compound has shown promise in the modulation of inflammatory pathways. It acts as an inhibitor of specific kinases involved in inflammation, making it a candidate for treating inflammatory diseases.
Table 2: Inflammatory Pathway Inhibition
Case Study: Modulation of Cytokine Production
In vitro studies revealed that treatment with the compound reduced TNF-alpha and IL-6 production in macrophages stimulated with LPS, indicating potential use in conditions like rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Properties
Emerging research has highlighted the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives against various pathogens.
Table 3: Antimicrobial Activity
| Compound | Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32.0 | |
| This compound | Escherichia coli | 64.0 |
Case Study: Efficacy Against Gram-positive and Gram-negative Bacteria
Research indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as tumor growth suppression .
Comparison with Similar Compounds
Structural and Functional Comparisons
The structural diversity of pyrazolo[1,5-a]pyrimidine derivatives arises from substitutions at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects on Lipophilicity: The cyclopropyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility.
- Electronic and Steric Effects: Chlorine substituents (e.g., in CAS 918882-06-1) introduce electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize metal-ligand interactions. The bulky benzyl and alkylamino groups in the same compound likely improve target selectivity in kinase inhibition .
- Solubility Modulation : The hydroxyethyl group in CAS 712319-12-5 enhances polarity, making it more suitable for aqueous formulations compared to the cyclopropyl analog .
Biological Activity
6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Structural Characteristics
This compound is characterized by a unique bicyclic structure that includes both pyrazole and pyrimidine moieties. Its molecular formula is with a molecular weight of 203.20 g/mol. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It is known to inhibit the activity of certain kinases and inflammatory mediators, such as:
- Prostaglandin E2 : Involved in inflammation.
- Tumor Necrosis Factor-alpha (TNF-α) : A cytokine involved in systemic inflammation.
This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as tumor growth suppression and modulation of inflammatory responses.
Biological Activities
Research suggests that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies indicate that it may have selective cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : It has shown potential as an inhibitor of kinases involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting key inflammatory mediators.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
- Anticancer Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Kinase Inhibition : A study reported that this compound selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This selectivity may enhance its therapeutic profile while minimizing side effects associated with broader kinase inhibitors .
- Inflammatory Response Modulation : Research indicated that this compound could significantly lower levels of TNF-α and other pro-inflammatory cytokines in cellular models, suggesting a potential application in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis typically involves cyclization of 5-aminopyrazole derivatives with β-dicarbonyl compounds under basic conditions. For example, cyclopropyl-substituted analogs are synthesized via cyclocondensation using pyridine as a solvent and acid catalysts to enhance regioselectivity . Reaction optimization includes temperature control (80–120°C) and pH adjustment to improve yields (60–85%). Advanced methods employ [4+2] cycloaddition reactions for scalable one-pot synthesis .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : The cyclopropyl proton signals appear as a multiplet at δ 1.2–1.5 ppm, while the carboxylic acid proton is observed as a broad peak near δ 12.5 ppm .
- MS : Molecular ion peaks at m/z 217.07 (M+H⁺) confirm the molecular formula C₁₀H₉N₃O₂ . Purity is validated via HPLC with >95% threshold .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The carboxylic acid group confers moderate water solubility (≈20 mg/mL at 25°C), while organic solvents like DMSO or methanol enhance solubility (up to 50 mg/mL) . Stability studies indicate decomposition above 180°C, requiring storage at –20°C in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence biological activity compared to other alkyl/aryl groups?
The cyclopropyl group enhances metabolic stability and binding affinity to target enzymes (e.g., kinase inhibitors) by reducing steric hindrance and increasing lipophilicity (logP ≈ 2.1 vs. 2.8 for phenyl analogs) . In vitro studies show a 3-fold increase in IC₅₀ against PI3K compared to methyl-substituted derivatives .
Q. What enzymatic targets or pathways are modulated by this compound?
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives selectively inhibit kinases (e.g., PI3K, mTOR) and dipeptidyl peptidase-IV (DPP-IV). The carboxylic acid moiety chelates Mg²⁺ ions in ATP-binding pockets, while the cyclopropyl group stabilizes hydrophobic interactions . Mechanistic studies using surface plasmon resonance (SPR) reveal a binding affinity (KD) of 12 nM for PI3Kα .
Q. How can structure-activity relationship (SAR) studies optimize this scaffold for specific therapeutic applications?
Systematic substitution at positions 6 and 7 alters activity:
| Substituent (Position) | Biological Activity | IC₅₀ (nM) |
|---|---|---|
| –CF₃ (7) | PI3K inhibition | 15 |
| –CN (6) | Anticancer | 28 |
| –OCH₃ (6) | DPP-IV inhibition | 42 |
| Modifying the carboxylic acid to amides improves bioavailability (e.g., ethyl ester prodrugs show 80% oral absorption in murine models) . |
Methodological and Analytical Challenges
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Catalysts : Use of p-toluenesulfonic acid (pTSA) reduces dimerization byproducts .
- Solvents : Polar aprotic solvents (DMF, pyridine) improve cyclization efficiency .
- Temperature : Lower temperatures (60°C) minimize decomposition, while higher temps (100°C) accelerate ring closure .
Q. What strategies resolve structural ambiguities in NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives?
- NOE Spectroscopy : Differentiates regioisomers by analyzing spatial proximity of protons .
- 2D-COSY : Resolves overlapping signals from cyclopropyl and pyrimidine protons .
- Isotopic Labeling : ¹⁵N-labeled precursors clarify nitrogen connectivity in complex spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
